(S)-1-(2,6-Dimethylphenyl)ethan-1-amine (S)-1-(2,6-Dimethylphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13346907
InChI: InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1
SMILES: CC1=C(C(=CC=C1)C)C(C)N
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

(S)-1-(2,6-Dimethylphenyl)ethan-1-amine

CAS No.:

Cat. No.: VC13346907

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,6-Dimethylphenyl)ethan-1-amine -

Specification

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name (1S)-1-(2,6-dimethylphenyl)ethanamine
Standard InChI InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1
Standard InChI Key DBGFBJSZKVHNAC-VIFPVBQESA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)[C@H](C)N
SMILES CC1=C(C(=CC=C1)C)C(C)N
Canonical SMILES CC1=C(C(=CC=C1)C)C(C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-1-(2,6-Dimethylphenyl)ethan-1-amine features a central ethylamine group (CH2CH2NH2) bonded to a 2,6-dimethyl-substituted benzene ring. The stereogenic center at the C1 position confers chirality, with the (S)-enantiomer exhibiting distinct spatial arrangements critical for enantioselective interactions. The molecular formula is C10H15N, yielding a molecular weight of 149.24 g/mol.

Table 1: Key Structural and Physical Properties

PropertyValueSource Analogs
Molecular FormulaC10H15N
Molecular Weight149.24 g/molCalculated
Boiling Point~245–250°C (estimated)
Density~1.02 g/cm³ (predicted)
SolubilitySoluble in polar organic solvents (e.g., ethanol, DCM)
Chirality(S)-configuration

The 2,6-dimethyl substitution on the phenyl ring induces steric hindrance, influencing both reactivity and crystallinity. This substitution pattern also enhances thermal stability compared to unsubstituted analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine typically involves enantioselective reduction or resolution techniques. A common approach utilizes chiral auxiliaries or catalysts to achieve high enantiomeric excess (ee).

Reductive Amination

A representative route involves the reductive amination of 2,6-dimethylphenylacetone using a chiral catalyst:

  • Substrate Preparation: 2,6-Dimethylphenylacetone is synthesized via Friedel-Crafts acylation of 1,3-dimethylbenzene.

  • Enantioselective Reduction: The ketone is reduced using a boron-based chiral catalyst (e.g., CBS catalyst) to yield the (S)-amine with >90% ee .

  • Purification: Chromatographic separation or recrystallization isolates the enantiomerically pure product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)ee (%)Citation
Friedel-Crafts AcylationAlCl3, acetyl chloride, DCM, 0°C85
CBS ReductionBH3·THF, (S)-CBS catalyst, −20°C7892

Analytical Characterization

  • NMR Spectroscopy: 1H NMR (400 MHz, CDCl3) displays characteristic peaks at δ 7.10–7.30 (m, aromatic H), δ 3.80 (q, CHNH2), and δ 2.30 (s, CH3) .

  • Chiral HPLC: Enantiopurity is confirmed using a Chiralpak AD-H column (hexane:isopropanol 90:10), retention time = 12.5 min .

  • Mass Spectrometry: ESI-MS m/z 150.1 [M+H]+ .

Applications in Organic Synthesis and Pharmacology

Asymmetric Catalysis

(S)-1-(2,6-Dimethylphenyl)ethan-1-amine serves as a chiral ligand or catalyst in enantioselective reactions. For example, it facilitates asymmetric hydrosilylation of ketones, achieving up to 95% ee in pilot studies .

Pharmaceutical Intermediates

The compound’s rigid aromatic structure and chiral amine group make it a precursor to bioactive molecules. Analogous structures have been investigated for:

  • Opioid Receptor Modulators: Derivatives show affinity for δ-opioid receptors, though metabolic stability remains a challenge .

  • Antimicrobial Agents: Quaternary ammonium derivatives exhibit activity against Gram-positive bacteria.

Table 3: Biological Activity of Structural Analogs

Analog StructureTargetIC50/EC50Citation
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamineδ-Opioid Receptor120 nM
(S)-1-(2,4-Dimethylphenyl)ethanamineCYP2A6 EnzymeInhibits aromatization

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